![molecular formula C13H16N2O5 B4687692 3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4687692.png)
3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid
Overview
Description
3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an ethoxy group, an oxopropyl group, and an amino carbonyl group attached to the benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, ethyl acetoacetate, and an appropriate amine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Can result in various substituted benzoic acid derivatives.
Scientific Research Applications
3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence metabolic pathways or signal transduction processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-({[(3-methoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid
- 3-({[(3-propoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid
Uniqueness
- Structural Differences : The presence of the ethoxy group in 3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid distinguishes it from similar compounds with different alkoxy groups.
- Reactivity : The specific functional groups in this compound may result in unique reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
3-[(3-ethoxy-3-oxopropyl)carbamoylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-2-20-11(16)6-7-14-13(19)15-10-5-3-4-9(8-10)12(17)18/h3-5,8H,2,6-7H2,1H3,(H,17,18)(H2,14,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPPZFIETUNIAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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